molecular formula C14H24O2 B14506769 (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate CAS No. 64838-58-0

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate

Cat. No.: B14506769
CAS No.: 64838-58-0
M. Wt: 224.34 g/mol
InChI Key: DNVICYQGCINFSQ-FRRDWIJNSA-N
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Description

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a but-2-enoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate typically involves the esterification of the corresponding alcohol with but-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexanol: Similar structure but lacks the ester functional group.

    (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Similar structure with an acetate ester instead of but-2-enoate.

Uniqueness

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl but-2-enoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to similar compounds. The presence of the but-2-enoate ester allows for unique interactions and reactions that are not possible with other esters or alcohols.

Properties

CAS No.

64838-58-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] but-2-enoate

InChI

InChI=1S/C14H24O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h5-6,10-13H,7-9H2,1-4H3/t11-,12+,13-/m1/s1

InChI Key

DNVICYQGCINFSQ-FRRDWIJNSA-N

Isomeric SMILES

CC=CC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

Canonical SMILES

CC=CC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

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